N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide
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Overview
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a heterocyclic compound with a unique structure that combines a thieno[2,3-c]pyridine core with acetyl, cyano, and pentanamide functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 . It binds to these kinases in a unique manner, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the cellular signaling pathways. This leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Result of Action
The molecular and cellular effects of the compound’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound may have potential applications in regulating cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene and a nitrile compound.
Introduction of Functional Groups: The acetyl and cyano groups are introduced through reactions such as acetylation and cyanoacetylation, respectively.
Attachment of the Pentanamide Group: This step involves the reaction of the intermediate compound with pentanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: This compound has a similar core structure but with additional functional groups that may enhance its biological activity.
2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: Another related compound with a different heterocyclic core, showing diverse biological activities.
Uniqueness
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its ability to undergo various chemical reactions and its promising biological activity make it a valuable compound for further research .
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 358.43 g/mol
CAS Number : 922990-15-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : This compound has been identified as a selective inhibitor of certain kinases within the mitogen-activated protein kinase (MAPK) family. Specifically, it shows significant inhibitory activity against JNK2 and JNK3 kinases, which are involved in cellular stress responses and apoptosis. The binding affinity is characterized by a high pIC50 value (6.7 for JNK3) indicating potent inhibition .
- Receptor Modulation : The compound may interact with specific receptors or enzymes to modulate their activity. This interaction can lead to downstream effects on signaling pathways related to inflammation and cell survival .
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects by modulating neuroinflammatory responses. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .
Case Studies and Research Findings
- In vitro Studies : In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. The IC50 values observed were consistent across multiple cell lines .
- Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of this compound significantly improved cognitive function and reduced neuronal loss compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-4-5-14(20)17-15-12(8-16)11-6-7-18(10(2)19)9-13(11)21-15/h3-7,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCUQCPTSGFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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